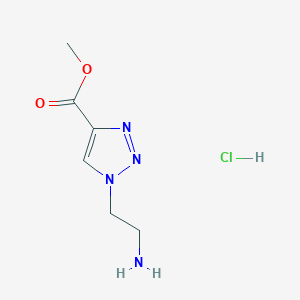![molecular formula C10H13ClN2O4 B1433941 2-[(Carboxymethyl)(pyridin-3-ylmethyl)amino]acetic acid hydrochloride CAS No. 1803611-67-7](/img/structure/B1433941.png)
2-[(Carboxymethyl)(pyridin-3-ylmethyl)amino]acetic acid hydrochloride
Overview
Description
2-[(Carboxymethyl)(pyridin-3-ylmethyl)amino]acetic acid hydrochloride (CMPAH) is a synthetic compound used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as for its potential use in laboratory experiments.
Scientific Research Applications
Crystallography
Studies on pyridine derivatives, like fluroxypyr and triclopyr, emphasize their crystal structures, highlighting applications in understanding molecular interactions and designing herbicides with specific properties (Hyunjin Park et al., 2016); (Seonghwa Cho et al., 2014).
Catalysis
The catalytic application of pyridinium salts, such as 1-(carboxymethyl)pyridinium iodide, in synthesizing pyranopyrazole derivatives showcases the role of pyridine derivatives in facilitating green chemistry processes through efficient synthesis methods (A. R. Moosavi‐Zare et al., 2016).
Microbial Studies
Pyridine derivatives have been explored for their antibacterial and antifungal activities, providing a foundation for developing new antimicrobial agents. The synthesis and microbial studies of new pyridine derivatives reveal this potential (N. Patel & S. N. Agravat, 2007).
Synthesis of New Compounds
Research into the synthesis of benzothiazol-2(3H)-one derivatives involving pyridine indicates the versatility of pyridine derivatives in synthesizing heterocyclic compounds with potential applications in drug development and materials science (A. V. Velikorodov et al., 2011).
Structure and Magnetic Properties
The investigation of hydrochloride crystals based on pyridine derivatives for understanding the relationship between magnetic properties and crystal-stacking structures can inform the design of materials with specific magnetic behaviors (Guo-Ping Yong et al., 2013).
properties
IUPAC Name |
2-[carboxymethyl(pyridin-3-ylmethyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c13-9(14)6-12(7-10(15)16)5-8-2-1-3-11-4-8;/h1-4H,5-7H2,(H,13,14)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGVFEMCNLKTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CC(=O)O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)

![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)



![2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane](/img/structure/B1433869.png)




